(R)-Dapoxetine Hydrochloride
Description
Properties
IUPAC Name |
(1R)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDIQRWYNMKFM-VEIFNGETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Racemic Dapoxetine Synthesis
Racemic dapoxetine is synthesized via a multi-step sequence starting from benzene and chloropropionyl chloride under Friedel-Crafts conditions. Subsequent condensation with α-naphthol, mesylation, and dimethylamine gas treatment yields the racemic base.
Enantiomeric Resolution
The racemate is resolved using -di-p-toluyl tartaric acid, which preferentially forms a crystalline salt with the -enantiomer. Key steps include:
-
Salt Formation : Racemic dapoxetine is stirred with -di-p-toluyl tartaric acid in dichloromethane at 25–35°C, yielding the -dapoxetine–tartrate complex.
-
Free Base Liberation : Treatment with sodium hydroxide liberates -dapoxetine, which is then reacted with dry HCl gas in isopropyl alcohol to form -Dapoxetine Hydrochloride.
Critical Parameters :
-
Solvent : Dichloromethane and isopropyl alcohol ensure high solubility and crystallization efficiency.
-
Temperature : Maintaining 25–35°C during extraction prevents racemization.
-
Enantiomeric Purity : This method achieves ≥99.9% enantiomeric excess (ee) for the -enantiomer.
Asymmetric C-H Amination Using Dirhodium Catalysts
A state-of-the-art approach employs dirhodium(II) catalysts for enantioselective C-H amination, enabling direct access to -dapoxetine.
Du Bois Amination Reaction
The prochiral sulfamate ester 3 undergoes C-H amination catalyzed by -nap), generating the 6-membered oxathiazinane 4 with -configuration. Subsequent hydrogenolysis and methylation yield -dapoxetine.
Reaction Optimization :
Stereochemical Correction
Notably, the absolute configuration of intermediates was misassigned in prior studies. X-ray crystallography confirmed that -nap) produces -configured products, necessitating -nap) for -dapoxetine.
Chiral Auxiliary-Based Asymmetric Synthesis
The use of -tert-butanesulfinamide as a chiral auxiliary enables a stereocontrolled route to -Dapoxetine Hydrochloride.
Sulfinamide-Mediated Synthesis
-
Imine Formation : 3-(Naphthalen-1-yloxy)propanal reacts with -tert-butanesulfinamide to form a chiral imine.
-
Grignard Addition : Phenylmagnesium bromide adds stereoselectively, yielding the -configured amine after auxiliary removal.
-
Methylation and Salt Formation : Eschweiler-Clarke methylation followed by HCl treatment furnishes -Dapoxetine Hydrochloride with 99.3% ee.
Advantages :
-
High Stereocontrol : The bulky sulfinamide group dictates facial selectivity during Grignard addition.
-
Scalability : Recrystallization in ethanol improves purity to pharmacopeial standards.
Comparative Analysis of Synthetic Methods
Table 1: Key Metrics for -Dapoxetine Hydrochloride Synthesis
| Method | Catalyst/Reagent | Key Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|---|
| Chiral Resolution | -Di-p-toluyl tartaric acid | 5 | 65* | 99.9 | Industrial |
| Asymmetric Amination | -nap) | 3 | 72 | >99 | Laboratory |
| Chiral Auxiliary | -tert-Butanesulfinamide | 6 | 75 | 99.3 | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions: ®-Dapoxetine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its free base form.
Substitution: Nucleophilic substitution reactions can modify the alkyl chain or aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Free base form of dapoxetine.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Treatment of Premature Ejaculation
Dapoxetine is the first SSRI specifically developed for the treatment of premature ejaculation. Clinical trials have demonstrated its efficacy in increasing the intravaginal ejaculatory latency time (IELT), which is a critical measure for assessing treatment success in patients with this condition.
Clinical Efficacy
- Dosing and Results : In various studies, dapoxetine has been shown to increase IELT significantly. For instance, a meta-analysis indicated that dapoxetine doses of 30 mg and 60 mg improved IELT by 2.0 to 3.2 times over baseline, compared to placebo .
- Safety Profile : Dapoxetine has a favorable safety profile, with adverse effects such as nausea and dizziness being relatively mild and dose-dependent . The incidence of nausea was reported at around 20% for the 60 mg dose, but overall tolerance was high among participants .
| Dose (mg) | Mean IELT Improvement (fold increase) | Common Adverse Effects |
|---|---|---|
| 30 | 2.0 - 3.2 | Nausea, headache |
| 60 | 2.9 | Dizziness, diarrhea |
Potential Applications Beyond Premature Ejaculation
While dapoxetine is primarily used for premature ejaculation, research has explored its potential applications in treating other conditions:
Depression and Anxiety Disorders
Although initially investigated as an antidepressant, dapoxetine's efficacy in treating depression has not been established as clearly as in premature ejaculation. However, it may still play a role in managing anxiety disorders due to its serotonergic effects .
Renal Function Studies
Recent studies have examined dapoxetine's impact on renal function, indicating that while it may alter blood urea nitrogen (BUN) and creatinine levels, it does not adversely affect renal cells. This suggests potential implications for patients with renal concerns who may also suffer from premature ejaculation .
Case Studies and Evidence-Based Reviews
Several case studies and systematic reviews have reinforced the clinical utility of dapoxetine:
- A systematic review covering nine publications found that dapoxetine consistently improved IELT across various demographics and conditions related to premature ejaculation .
- Long-term studies indicated that while immediate benefits were evident during treatment, the effects did not persist after discontinuation, highlighting the need for ongoing management strategies for patients .
Mechanism of Action
®-Dapoxetine Hydrochloride exerts its effects by inhibiting the reuptake of serotonin at the synaptic cleft, thereby increasing serotonin levels in the brain. This action helps to delay ejaculation by enhancing the serotonergic activity in the central nervous system. The molecular targets include serotonin transporters (SERT), and the pathways involved are primarily related to the modulation of neurotransmitter release and uptake.
Comparison with Similar Compounds
Comparison with Paroxetine
Paroxetine, a conventional SSRI used off-label for PE, requires daily dosing and is associated with long-term side effects (e.g., sedation, withdrawal symptoms). In contrast, dapoxetine’s rapid pharmacokinetics minimize systemic accumulation. A double-blind study by Safarinejad (2006) demonstrated that dapoxetine (30 mg and 60 mg) achieved comparable efficacy to paroxetine (20 mg/day) but with superior tolerability (AE incidence: 20–25% vs. 35% for paroxetine) .
Comparison with Tramadol
Tramadol, an opioid receptor agonist, has been explored for PE. Kaynar et al. (2012) reported that on-demand tramadol (50 mg) increased IELT by 3.2-fold, similar to dapoxetine 60 mg (3.4-fold). However, tramadol carries risks of dependency and central nervous system effects, limiting its utility compared to dapoxetine .
Combination Therapies
Lee et al. (2013) evaluated dapoxetine (60 mg) combined with mirodenafil (a phosphodiesterase-5 inhibitor) for lifelong PE. The combination improved IELT by 4.8-fold versus 3.1-fold for dapoxetine alone, highlighting synergistic effects but requiring further safety validation .
Table 1: Pharmacokinetic Comparison
| Parameter | Dapoxetine HCl | Paroxetine | Tramadol |
|---|---|---|---|
| Tmax (h) | 1–2 | 5–6 | 2–3 |
| t½ (h) | ~1.5 | 21–24 | 5–7 |
| Dosing Regimen | On-demand | Daily | On-demand |
Table 2: Efficacy Outcomes
| Treatment | IELT Fold Increase | AE Incidence (%) |
|---|---|---|
| Dapoxetine 30 mg | 2.5 | 18.2 |
| Dapoxetine 60 mg | 3.0 | 25.8 |
| Paroxetine 20 mg | 8.3 | 35.0 |
| Tramadol 50 mg | 3.2 | 22.0 |
Structural and Physicochemical Properties
Dapoxetine HCl exhibits high purity (99.97% by DSC), comparable to vardenafil HCl (99.95%) . Thermal analysis confirms its stability, supporting its use in quality control. Unlike vardenafil, which degrades above 200°C, dapoxetine shows a sharp melting point at 138–140°C, reflecting distinct molecular stability .
Analytical Methods
Dapoxetine is frequently co-analyzed with erectile dysfunction agents (e.g., avanafil, sildenafil) due to combination therapies. Key methods include:
- HPLC : Simultaneous estimation with avanafil (retention times: 2.90 min and 4.17 min) using acetonitrile:water (90:10) .
- HPTLC: Separation with vardenafil (Rf: 0.47 vs. 0.79) using chloroform:methanol:acetonitrile:formic acid (4:0.8:4:1) .
- UV Spectrophotometry : Dual-wavelength methods for dapoxetine and tadalafil (λmax: 232 nm and 285 nm) .
Biological Activity
(R)-Dapoxetine Hydrochloride is a selective serotonin reuptake inhibitor (SSRI) specifically developed for the treatment of premature ejaculation (PE). Its unique pharmacokinetic profile and mechanism of action differentiate it from other SSRIs, making it an effective option for on-demand treatment. This article delves into the biological activity of this compound, highlighting its mechanism, efficacy, safety, and pharmacokinetics.
(R)-Dapoxetine functions primarily by inhibiting the reuptake of serotonin at the synaptic cleft. This action increases serotonin levels in the brain, which enhances serotonergic activity in the central nervous system. The primary molecular target for (R)-Dapoxetine is the serotonin transporter (SERT) , leading to increased postsynaptic serotonin activity, which is crucial in delaying ejaculation .
Pharmacokinetics
The pharmacokinetic profile of (R)-Dapoxetine is characterized by rapid absorption and elimination:
- Absorption : Peak plasma concentrations are reached approximately 1 hour after oral administration.
- Half-Life : The initial half-life ranges from 1.31 to 1.42 hours depending on the dose (30 mg or 60 mg), while the terminal half-life is about 18.7 hours for 30 mg and 21.9 hours for 60 mg doses .
- Bioavailability : Ranges from 15% to 76%, with a mean of about 42% .
- Metabolism : Primarily metabolized in the liver by cytochrome P450 enzymes CYP2D6 and CYP3A4, with minimal accumulation observed even with repeated dosing .
Efficacy in Clinical Studies
Numerous clinical trials have established the efficacy of (R)-Dapoxetine in treating PE. Notable findings include:
- In a study involving various doses of (R)-Dapoxetine (20 mg, 40 mg, and placebo), participants showed a significant increase in intravaginal ejaculatory latency time (IELT) compared to baseline measurements. The increase was approximately 2.0 to 3.2 times over baseline values .
- A randomized controlled trial demonstrated that patients receiving (R)-Dapoxetine experienced a geometric mean IELT increase of 2.9-fold after 12 weeks, compared to a modest increase in the placebo group .
Safety Profile
(R)-Dapoxetine is generally well-tolerated with a favorable safety profile:
- Common side effects include nausea, dizziness, and headache; however, these are typically mild and transient.
- Serious adverse effects are rare but may include cardiovascular events, particularly in patients with pre-existing conditions .
Comparative Efficacy
Compared to other SSRIs used off-label for PE, such as fluoxetine and paroxetine, (R)-Dapoxetine offers several advantages:
- Rapid Onset : Unlike traditional SSRIs that require weeks to achieve therapeutic levels, (R)-Dapoxetine acts quickly due to its short half-life .
- Lower Accumulation Risk : Its pharmacokinetics allow for less risk of accumulation and side effects associated with long-term use .
Case Studies
Several case studies further illustrate the effectiveness of (R)-Dapoxetine:
- Case Study A : A patient with a baseline IELT of 1 minute reported an increase to 16 minutes after treatment with subcutaneous dapoxetine.
- Case Study B : In another instance, a patient demonstrated improved sexual satisfaction scores alongside increased IELT after starting on (R)-Dapoxetine.
Summary Table of Pharmacokinetics
| Parameter | Value for 30 mg Dose | Value for 60 mg Dose |
|---|---|---|
| Initial Half-Life | 1.31 hours | 1.42 hours |
| Terminal Half-Life | 18.7 hours | 21.9 hours |
| Peak Plasma Concentration | ~297 ng/ml | ~498 ng/ml |
| Bioavailability | 15% - 76% | Mean ~42% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
